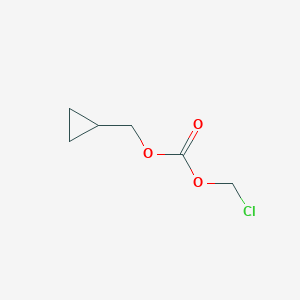
Chloromethyl cyclopropylmethyl carbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloromethyl cyclopropylmethyl carbonate is a useful research compound. Its molecular formula is C6H9ClO3 and its molecular weight is 164.59 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Table 1: Summary of Synthesis Methods
Applications in Organic Synthesis
Chloromethyl cyclopropylmethyl carbonate serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various reactions, including:
- Nucleophilic Substitution Reactions : It can act as an electrophile in nucleophilic substitution reactions, forming new carbon-carbon bonds.
- Synthesis of Biologically Active Compounds : The compound is utilized in synthesizing pharmaceuticals and agrochemicals, particularly those requiring specific stereochemistry or functional groups.
Case Study: Synthesis of Pharmaceutical Agents
A notable application of this compound is its role in synthesizing g-secretase inhibitors, which are crucial in treating Alzheimer’s disease. Researchers have demonstrated that modifying existing pharmaceutical agents with this compound enhances their efficacy and selectivity .
Table 2: Applications in Pharmaceutical Synthesis
Potential in Material Science
Beyond pharmaceuticals, this compound shows promise in material science. Its application as a precursor for polymer synthesis has been explored, particularly in developing biodegradable materials. The incorporation of this compound into polymer matrices can enhance mechanical properties while maintaining environmental sustainability.
Case Study: Biodegradable Polymers
Research indicates that polymers synthesized using this compound exhibit improved degradation rates compared to traditional plastics. This property is crucial for developing environmentally friendly materials that can reduce plastic pollution .
Propiedades
Fórmula molecular |
C6H9ClO3 |
|---|---|
Peso molecular |
164.59 g/mol |
Nombre IUPAC |
chloromethyl cyclopropylmethyl carbonate |
InChI |
InChI=1S/C6H9ClO3/c7-4-10-6(8)9-3-5-1-2-5/h5H,1-4H2 |
Clave InChI |
NMRAZANQXYYQEJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC1COC(=O)OCCl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













